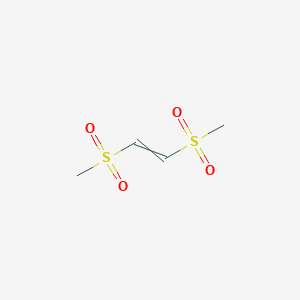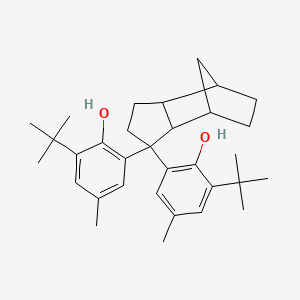
Phenol, 2,2'-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is a complex organic compound with a unique structure It is characterized by the presence of phenol groups attached to an octahydro-4,7-methano-1H-indenediyl core, with additional tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] typically involves multi-step organic reactions. The starting materials often include phenol derivatives and specific reagents to introduce the octahydro-4,7-methano-1H-indenediyl core. Common synthetic routes may involve:
Aldol condensation: To form the core structure.
Hydrogenation: To saturate the core, making it octahydro.
Substitution reactions: To introduce tert-butyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification steps: Such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield fully saturated hydrocarbons.
Substitution: May yield halogenated phenols or other substituted derivatives.
Scientific Research Applications
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The unique structure of the compound allows it to fit into specific binding sites, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[4-methyl-]
- Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-]
Uniqueness
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable compound for specific applications where these substituents play a crucial role.
Properties
CAS No. |
41699-00-7 |
|---|---|
Molecular Formula |
C32H44O2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[3-(3-tert-butyl-2-hydroxy-5-methylphenyl)-3-tricyclo[5.2.1.02,6]decanyl]-4-methylphenol |
InChI |
InChI=1S/C32H44O2/c1-18-13-23(30(3,4)5)28(33)25(15-18)32(12-11-22-20-9-10-21(17-20)27(22)32)26-16-19(2)14-24(29(26)34)31(6,7)8/h13-16,20-22,27,33-34H,9-12,17H2,1-8H3 |
InChI Key |
ONZURRLDIFNDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(CCC3C2C4CCC3C4)C5=C(C(=CC(=C5)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
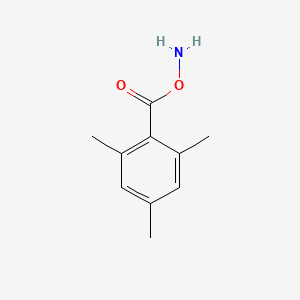
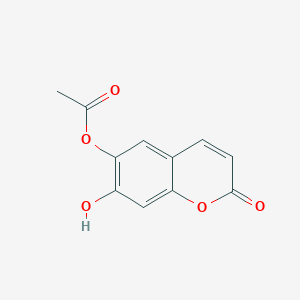
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
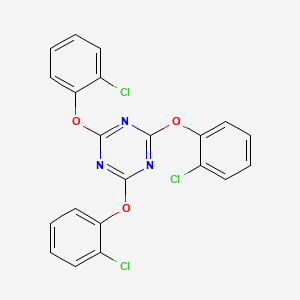
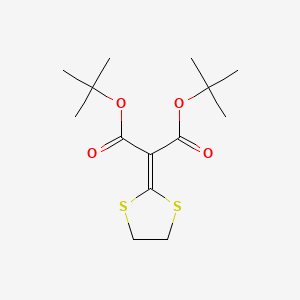
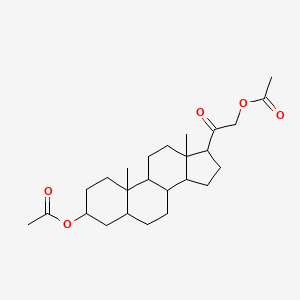
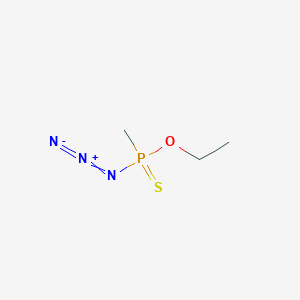
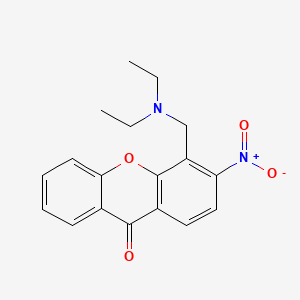
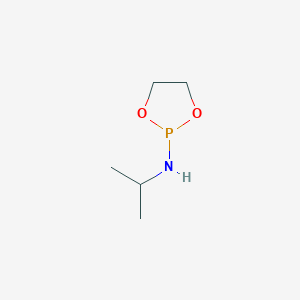

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
